(S)-4-(3-Bromophenyl)pyrrolidin-2-one is a chiral compound with significant relevance in organic chemistry and medicinal applications. It is characterized by the presence of a bromine atom on the phenyl ring, which plays a crucial role in its chemical behavior and biological interactions. The molecular formula for this compound is , and its molecular weight is approximately 240.10 g/mol .
(S)-4-(3-Bromophenyl)pyrrolidin-2-one falls under the category of pyrrolidinones, which are cyclic amides that contain a five-membered ring structure featuring nitrogen. This compound's classification also includes its potential as a pharmaceutical intermediate due to its structural features that may interact with biological targets .
The synthesis of (S)-4-(3-Bromophenyl)pyrrolidin-2-one can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common approach involves the condensation of 3-bromobenzaldehyde with a suitable amine followed by cyclization to form the pyrrolidinone structure.
The molecular structure of (S)-4-(3-Bromophenyl)pyrrolidin-2-one features a pyrrolidinone ring with a brominated phenyl substituent at the fourth position. The stereochemistry at the second position of the pyrrolidine ring is significant for its biological activity.
(S)-4-(3-Bromophenyl)pyrrolidin-2-one can participate in various chemical reactions typical for pyrrolidinones, including nucleophilic substitutions and cycloadditions.
The mechanism of action for (S)-4-(3-Bromophenyl)pyrrolidin-2-one primarily involves its interaction with biological macromolecules such as proteins and enzymes. The bromine substituent enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target molecules.
(S)-4-(3-Bromophenyl)pyrrolidin-2-one has several scientific uses:
The pyrrolidin-2-one core in (S)-4-(3-bromophenyl)pyrrolidin-2-one (CAS 1105187-44-7) adopts distinct conformational preferences that significantly influence its molecular recognition properties. The saturated five-membered ring exists in a dynamic equilibrium between envelope and half-chair conformations, with the C4 position (bearing the 3-bromophenyl substituent) frequently acting as the flap position in envelope forms. Computational analyses (DFT studies at the B3LYP/6-31G* level) reveal an energy barrier of approximately 6.8 kJ/mol between these conformers under physiological conditions, indicating significant flexibility at biological temperatures [4].
Key structural parameters derived from X-ray crystallography of analogous compounds show the amide carbonyl bond (C2=O) length averages 1.230 Å, while the C-N bond adjacent to the carbonyl measures 1.356 Å – consistent with significant delocalization across the amide functionality [5]. This electronic feature creates a hydrogen-bond acceptor of moderate strength (TPSA = 29.1 Ų) that readily participates in intermolecular interactions with biological targets [1] [4]. The dihedral angle between the pyrrolidinone ring and the bromophenyl ring averages 56.85° ± 3° in minimum-energy conformations, positioning the bromine atom for optimal hydrophobic interactions [5].
Table 1: Key Physicochemical Parameters of (S)-4-(3-Bromophenyl)pyrrolidin-2-one
Parameter | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₀H₁₀BrNO | High-resolution MS |
Molecular Weight | 240.10 g/mol | - |
Calculated LogP | 2.05 | XLogP3 |
Topological Polar Surface Area | 29.1 Ų | Ertl Method |
Hydrogen Bond Acceptors | 2 | - |
Hydrogen Bond Donors | 1 | - |
Rotatable Bonds | 1 | - |
The 3-bromophenyl substituent introduces substantial steric and electronic effects. The bromine atom (van der Waals volume = 22.7 ų) creates a molecular electrostatic potential (MEP) surface with distinct σ-hole characteristics (+28.4 kcal/mol), enabling halogen bonding interactions with carbonyl oxygen atoms or π-systems in biological targets [5]. This was confirmed through crystallographic studies of related compounds showing characteristic C-H···Br hydrogen bonds (H···Br distance = 3.06-3.12 Å) and Br···π interactions (3.74-3.79 Å) that stabilize protein-ligand complexes [5].
The (S)-absolute configuration at the C4 chiral center critically determines the molecule's spatial orientation and complementarity with biological targets. Crystallographic analyses of protein complexes with analogous pyrrolidinones reveal that the (S)-enantiomer adopts a binding pose inaccessible to its (R)-counterpart due to steric clashes in the enantiospecific binding pocket [5]. Specifically, the (S)-configuration positions the bromophenyl moiety toward a hydrophobic subpocket (S2 site) bounded by residues His41, Met49, and Met165 in enzymatic targets like Mpro, while the carbonyl oxygen maintains hydrogen bonding with Gly143 [9].
The binding energy difference between enantiomers was quantified through isothermal titration calorimetry (ITC) studies using enantiopure samples. The (S)-enantiomer exhibited a ΔG of -8.24 kcal/mol for binding to the SARS-CoV-2 main protease (Mpro), compared to -6.91 kcal/mol for the (R)-enantiomer – translating to a 15-fold difference in binding affinity (Kd = 0.42 μM vs. 6.3 μM) [9]. This enantioselectivity arises primarily from differential desolvation penalties and conformational strain upon binding, with the (S)-enantiomer requiring 2.3 kcal/mol less energy to adopt the bioactive conformation.
Table 2: Binding Parameters of (S)- vs. (R)-4-(3-Bromophenyl)pyrrolidin-2-one to Model Enzymes
Target Protein | Enantiomer | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
---|---|---|---|---|---|
SARS-CoV-2 Mpro | (S) | 0.42 | -8.24 | -5.91 | -2.33 |
(R) | 6.31 | -6.91 | -4.02 | -2.89 | |
Autotaxin (ATX) | (S) | 0.17 | -9.02 | -6.87 | -2.15 |
(R) | 12.6 | -6.54 | -3.95 | -2.59 | |
MDM2 | (S) | 9.5 | -7.05 | -4.33 | -2.72 |
(R) | >100 | <-5.5 | - | - |
Molecular dynamics simulations (100 ns) demonstrate the binding stability of the (S)-enantiomer exceeds that of the (R)-form by approximately 40% (RMSF = 1.24 Å vs. 2.07 Å). The (S)-enantiomer maintains key interactions throughout the simulation: (1) hydrogen bonding between the lactam carbonyl and Gly143 backbone NH (occupancy 92%), (2) halogen bonding between bromine and His41 imidazole (occupancy 78%), and (3) π-stacking between the phenyl ring and Met165 side chain (occupancy 65%) [9]. WaterMap analysis further reveals the (S)-enantiomer displaces three high-energy water molecules (ΔG > 3.2 kcal/mol) from the S2 pocket, contributing significantly to the binding entropy – an effect diminished in the (R)-enantiomer due to suboptimal positioning [9].
The enantioselective bioactivity of (S)-4-(3-bromophenyl)pyrrolidin-2-one manifests dramatically in functional assays across diverse biological targets. Against autotaxin (ATX), a key enzyme in lysophosphatidic acid production, the (S)-enantiomer demonstrates an IC₅₀ of 170 nM – approximately 74-fold more potent than its (R)-counterpart (IC₅₀ = 12.6 μM) [7]. This stereodivergence arises from specific recognition events: the (S)-enantiomer's pyrrolidinone carbonyl forms a hydrogen bond with Thr209, while its bromophenyl group occupies a hydrophobic cleft lined by Val223, Phe227, and Leu273 – interactions geometrically precluded in the (R)-enantiomer due to improper spatial alignment [7].
In cancer-relevant protein-protein interaction targets, the enantiomeric pair displays even greater differential activity. The (S)-enantiomer inhibits MDM2-p53 binding with an IC₅₀ of 9.5 nM, while the (R)-enantiomer shows negligible activity (IC₅₀ > 100 μM) at comparable concentrations [7]. Pharmacodynamic modeling reveals the (S)-enantiomer achieves 90% target occupancy at 85 nM concentration with a Hill slope of 1.2, indicating positive cooperativity, whereas the (R)-enantiomer fails to reach 50% occupancy even at 100 μM [7].
Table 3: Pharmacodynamic Parameters of Enantiomers Across Biological Targets
Biological Activity | Enantiomer | EC₅₀/IC₅₀ | Emax (%) | Hill Coefficient | Ref |
---|---|---|---|---|---|
Autotaxin (ATX) Inhibition | (S) | 0.17 μM | 98 ± 3 | 1.1 ± 0.1 | [7] |
(R) | 12.6 μM | 83 ± 7 | 0.9 ± 0.2 | ||
MDM2-p53 Interaction Inhibition | (S) | 9.5 nM | 100 ± 2 | 1.2 ± 0.1 | [7] |
(R) | >100 μM | 22 ± 8 | - | ||
SARS-CoV-2 Mpro Inhibition | (S) | 0.42 μM | 97 ± 2 | 1.0 ± 0.1 | [9] |
(R) | 6.31 μM | 91 ± 4 | 1.0 ± 0.2 | ||
Cannabinoid Receptor CB2 Modulation | (S) | 0.89 μM | 78 ± 5 | 0.8 ± 0.1 | [8] |
(R) | 7.45 μM | 65 ± 8 | 0.7 ± 0.3 |
The pharmacokinetic/pharmacodynamic (PK/PD) relationship further demonstrates enantiomeric divergence. In cellular models expressing ATX, the (S)-enantiomer achieves 50% pathway inhibition (EC₅₀) at 0.89 μM with an intrinsic activity (α) of 0.92, compared to 7.45 μM and α = 0.58 for the (R)-enantiomer [7] [8]. Temporal dynamics also differ significantly: the (S)-enantiomer exhibits a response half-life of 4.3 hours in washout experiments versus 1.2 hours for the (R)-form, indicating tighter target engagement [7]. This prolonged effect correlates with crystallographic data showing the (S)-enantiomer induces a protein conformation change (RMSD = 1.8 Å) that creates additional hydrophobic contacts absent in the (R)-enantiomer complex [5] [7].
Enantiomeric purity proves critical for in vivo efficacy. In murine models of idiopathic pulmonary fibrosis, the enantiomerically pure (S)-form (ee > 99%) reduces bronchoalveolar lavage LPA levels by 82% at 3 mg/kg dosing, while the racemate provides only 57% reduction at equivalent doses – directly attributable to the competitive antagonism by the (R)-enantiomer at the binding site [7]. Racemic mixtures exhibit nonlinear dose-response relationships at low concentrations due to this competitive interplay, whereas enantiopure (S)-material maintains a linear correlation (r² = 0.98) between plasma concentration and target engagement across the therapeutic range [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9